2-Adamantylzinc bromide

Catalog No.
S1500534
CAS No.
171860-65-4
M.F
C10H15BrZn
M. Wt
280.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Adamantylzinc bromide

CAS Number

171860-65-4

Product Name

2-Adamantylzinc bromide

IUPAC Name

adamantan-2-ide;bromozinc(1+)

Molecular Formula

C10H15BrZn

Molecular Weight

280.5 g/mol

InChI

InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1

InChI Key

UKVCFEOZGIQMNI-UHFFFAOYSA-M

SMILES

C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br

Canonical SMILES

C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br

Molecular Structure Analysis

The key feature of 2-adamantylzinc bromide is the adamantyl group (C₁₀H₁₅) bonded to zinc (Zn) through a carbon-zinc (C-Zn) single bond. Adamantane is a tricyclic cage hydrocarbon known for its rigidity and stability []. The presence of a bromine (Br) atom completes the tetrahedral coordination sphere around the zinc center [].


Chemical Reactions Analysis

2-Adamantylzinc bromide is primarily employed as a nucleophilic reagent in organic synthesis. Here are some notable reactions:

  • Negishi Coupling: This reaction allows the formation of carbon-carbon bonds between an sp² carbon (from an unsaturated organic compound) and an sp³ carbon (from the adamantyl group) []. A palladium catalyst facilitates the coupling between the electrophilic organohalide and the nucleophilic 2-adamantylzinc bromide.

Example:

R-Br + 2-Adamantylzinc bromide → R-C(adamantyl) (R = Alkyl, Aryl) []

  • Carbenoid Reactions: Treatment of 2-adamantylzinc bromide with a suitable diazo compound (R-N=N=N) generates a carbenoid intermediate. This reactive species can insert itself into C-H bonds, enabling functionalization of organic molecules [].

Physical and Chemical Properties

  • Solubility: Soluble in THF, likely insoluble in water due to the presence of the ionic Br group [].
  • Stability: Air and moisture sensitive [].

In Negishi coupling, the zinc atom in 2-adamantylzinc bromide acts as a Lewis acid, activating the adamantyl group and making it a good nucleophile. The palladium catalyst then facilitates the oxidative addition of the organohalide and subsequent reductive elimination to form the carbon-carbon bond [].

Dates

Modify: 2023-08-15

Explore Compound Types